

An In-depth Technical Guide to the Thermogravimetric Analysis of Sodium Hydrogen Bicarbonate

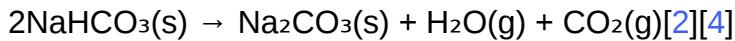
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium hydrogen bicarbonate*

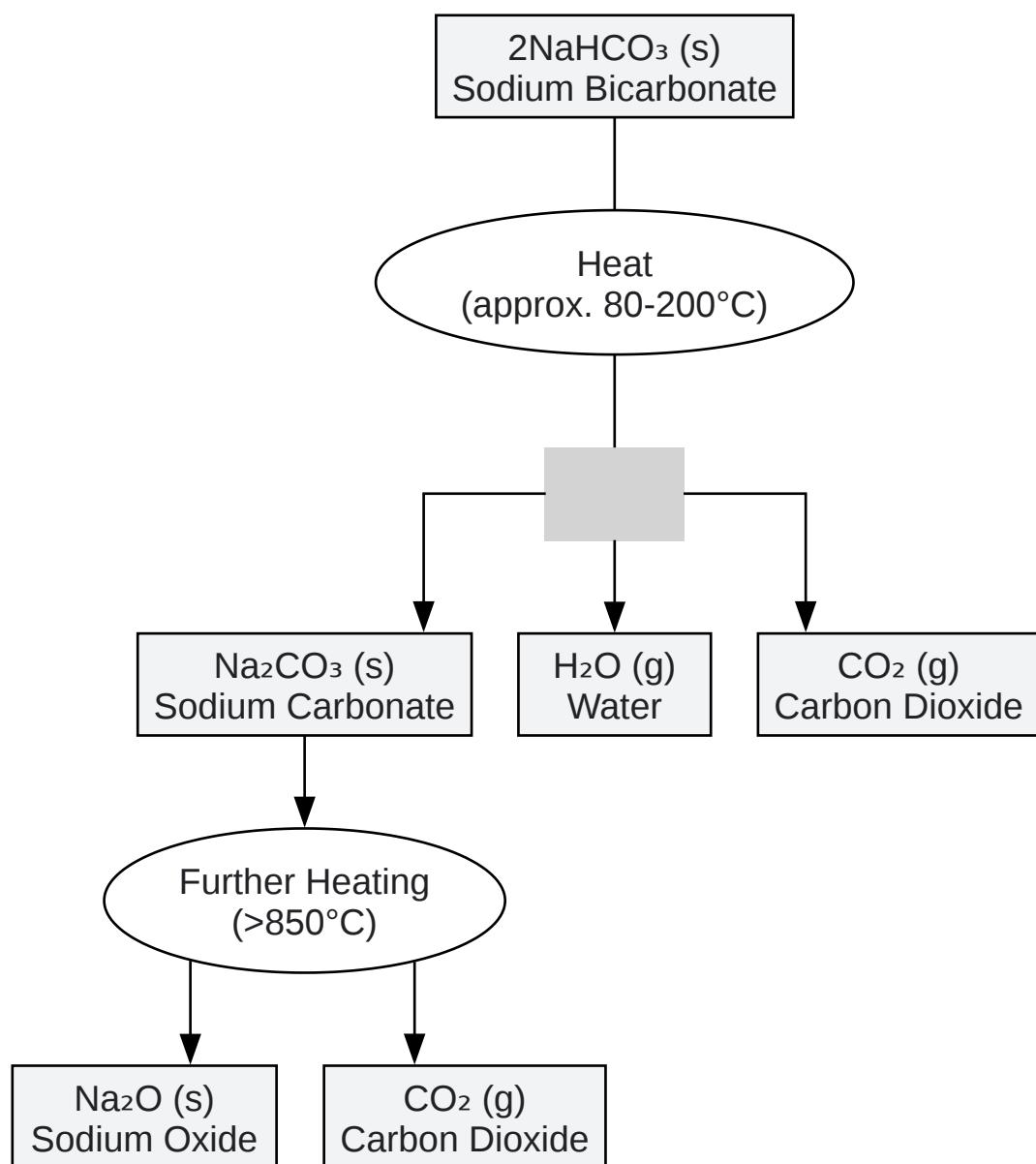
Cat. No.: *B8646195*

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of **sodium hydrogen bicarbonate** (NaHCO_3), also commonly known as sodium bicarbonate or baking soda. Understanding its thermal decomposition behavior is critical in various fields, including pharmaceuticals, food science, and chemical engineering, where it is used as a leavening agent, a pH buffer, and a source of carbon dioxide.^[1]

Thermal Decomposition Pathway of Sodium Bicarbonate


The thermal decomposition of sodium bicarbonate is a well-studied, multi-stage process. The primary decomposition reaction, which is the focus of most thermogravimetric studies, involves the conversion of solid sodium bicarbonate into solid sodium carbonate, with the release of water vapor and carbon dioxide gas.^{[2][3]} This reaction generally begins at temperatures between 80°C and 100°C.^[4]

The balanced chemical equation for this primary decomposition is:

A secondary decomposition of the resulting sodium carbonate (Na_2CO_3) into sodium oxide (Na_2O) and carbon dioxide occurs at much higher temperatures, typically above 850°C .^[4]

The mechanism of the primary decomposition is described as a process involving the rearrangement of bicarbonate ions.^[5] It is a solid-state reaction influenced by factors such as reaction mechanisms, including nuclei production and growth, first-order chemical reactions, and molecular diffusion.^[6]

[Click to download full resolution via product page](#)

Thermal decomposition pathway of Sodium Bicarbonate.

Quantitative Data from Thermogravimetric Analysis

Thermogravimetric analysis quantifies the mass loss of a sample as a function of temperature. For sodium bicarbonate, this reveals distinct stages of decomposition. The theoretical mass loss for the conversion of NaHCO_3 to Na_2CO_3 is 36.92%.^[7] Experimental results closely align with this value.

Table 1: TGA Decomposition Temperature and Mass Loss Data for NaHCO_3

Parameter	Reported Value	Atmosphere	Heating Rate (°C/min)	Source
Decomposition Onset	~85.0 - 140.0 °C	Air / N_2	10 - 20	[7][8][9]
Decomposition End	~182.3 °C	Air / N_2	10 - 20	[8][9]
DTG Peak Temperature	~171.0 °C	Nitrogen	10	[7]
Total Mass Loss	36.95%	Nitrogen	10	[7]
Total Mass Loss	~30% - 35.76%	Air	20	[8][9]

Kinetic Analysis of Decomposition

The kinetics of sodium bicarbonate's thermal decomposition have been extensively studied to determine parameters like activation energy (E_a), which provides insight into the reaction's energy barrier. Various kinetic models have been applied to TGA data to describe the reaction mechanism.

Table 2: Kinetic Parameters for the Thermal Decomposition of NaHCO_3

Activation Energy (Ea)	Kinetic Model / Method	Key Conditions	Source
20 ± 2 kcal/mol (83.7 ± 8.4 kJ/mol)	Coats-Redfern, Freeman-Carroll	Static air, independent of particle size and heating rate.	[10]
20.5 kcal/mol (85.7 kJ/mol)	Shrinking Core Model	Temperature range of 380-450 K.	[5][8]
102 kJ/mol	First-Order Kinetics	Rising-temperature runs.	[11]
86.6 kJ/mol	Avrami-Erofeev	Non-isothermal, air atmosphere.	[6]
25.3 kcal/mol (105.8 kJ/mol)	First-Order Dependence	N/A	[8]
32 kJ/mol	Contracting-Cube	Above 440 K.	[12]
~64 kJ/mol	First-Order Kinetics	Below 390 K in Nitrogen.	[12]

The choice of kinetic model can depend on the experimental conditions. Models such as the shrinking core model, first-order kinetics, and the Avrami-Erofeev model (describing nucleation and growth) have all been successfully applied.[5][6][8][12]

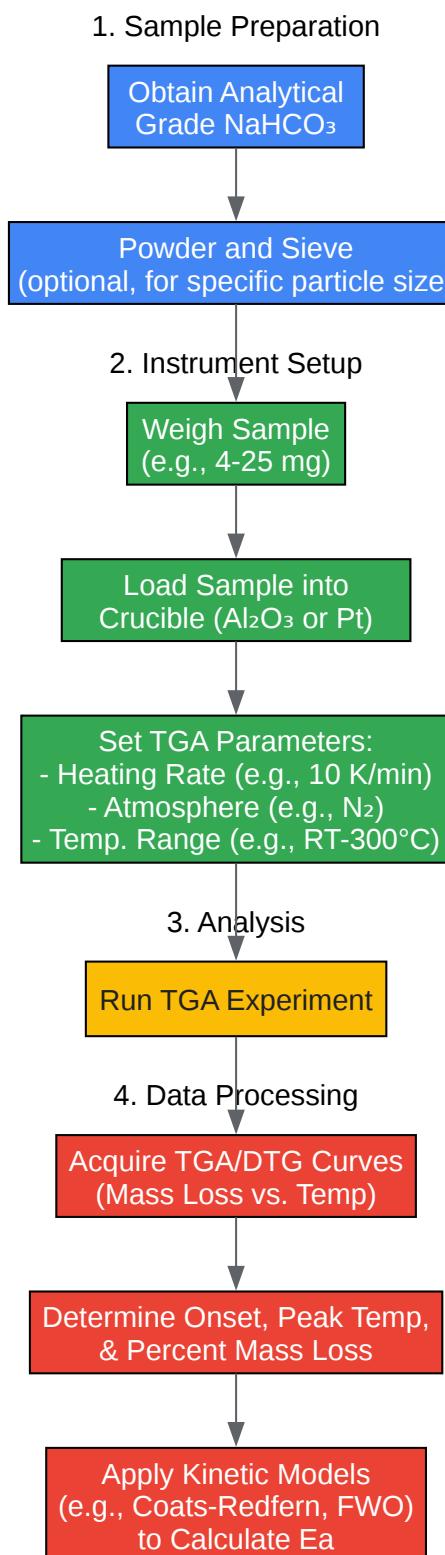
Experimental Protocols for TGA

A typical experimental procedure for the thermogravimetric analysis of sodium bicarbonate involves careful sample preparation and precise instrument control.

A. Apparatus

- A thermogravimetric analyzer equipped with a sensitive microbalance and a programmable furnace is required. Instruments may be coupled with other analytical techniques like Fourier-transform infrared spectroscopy (FTIR) to identify evolved gases.[7]

B. Sample Preparation


- Material: Use analytical grade sodium bicarbonate (e.g., B.D.H., AnalaR).[10][13]
- Preparation: The sample is often powdered and sieved to obtain a specific particle size range.[10][13] Studies have shown that for NaHCO_3 , the activation energy is largely independent of particle size.[10]
- Sample Mass: Small sample masses, typically ranging from 4 to 25 mg, are used.[7][10]

C. Instrumental Parameters

- Crucible: Alumina or platinum crucibles are commonly used.[7][10]
- Heating Rate: A linear heating rate is applied. Common rates range from 2°C/min to 20°C/min.[7][8][9][10]
- Temperature Range: The analysis typically runs from room temperature to approximately 300°C to capture the full primary decomposition stage.[7]
- Atmosphere: The experiment can be conducted in an inert atmosphere (e.g., nitrogen at 40 ml/min) or in static or flowing air to simulate different conditions.[7][8][10]

D. Data Analysis

- The TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine onset temperatures, peak decomposition temperatures, and total mass loss.
- Kinetic parameters are calculated from the TGA data using various established models, such as the Coats-Redfern, Freeman-Carroll, Flynn-Wall-Ozawa (FWO), or Kissinger-Akahira-Sunose (KAS) methods.[10][14]

Click to download full resolution via product page

Typical experimental workflow for TGA of NaHCO_3 .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. flinnsci.com [flinnsci.com]
- 2. Decomposition of Sodium Bicarbonate - Balanced Equation thoughtco.com
- 3. youtube.com [youtube.com]
- 4. Sodium bicarbonate - Wikipedia en.wikipedia.org
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. Kinetics of sodium bicarbonate decomposition open.metu.edu.tr
- 12. Thermal decomposition of solid sodium bicarbonate - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) pubs.rsc.org
- 13. akjournals.com [akjournals.com]
- 14. Thermogravimetric Analysis and Chemical Kinetic for Regeneration of Sodium Carbonate Solid Sorbent | Scientific.Net scientific.net
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermogravimetric Analysis of Sodium Hydrogen Bicarbonate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8646195#thermogravimetric-analysis-of-sodium-hydrogen-bicarbonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com